REACTION_CXSMILES
|
C(O[C:4]1[CH:5]=[C:6]([N:10]2[CH2:16][CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH:7]=[N:8][CH:9]=1)C.[CH2:17](N(CC)CC)C.BrCC1C=CC(CBr)=CC=1>C(O)C>[CH3:17][N:13]1[CH2:14][CH2:15][CH2:16][N:10]([C:6]2[CH:7]=[N:8][CH:9]=[CH:4][CH:5]=2)[CH2:11][CH2:12]1
|
Name
|
1,4-[α,α′-Bis-(5-Ethoxy-3-pyridyl-1-homopiperazinyl)]-dimethylbenzene fumaric acid salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Compound 2I1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=NC1)N1CCNCCC1
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)CBr
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel with dichloromethane, methanol and conc. ammonia (89:10:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |